

# Pirimicarb: A Technical Overview of its Chemical Properties and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Pirimicarb

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This technical guide provides an in-depth analysis of the chemical structure, IUPAC nomenclature, and physicochemical properties of the carbamate insecticide, **Pirimicarb**. Detailed experimental protocols for its synthesis and analytical determination are also presented, alongside a visual representation of its molecular structure.

## Chemical Structure and IUPAC Name

**Pirimicarb**, a selective aphicide, is chemically known as 2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl dimethylcarbamate.[1][2][3] Its structure consists of a pyrimidine ring substituted with dimethylamino and dimethylcarbamate functional groups.

Caption: Chemical structure of **Pirimicarb**.

## Physicochemical Properties

A summary of the key physicochemical properties of **Pirimicarb** is presented in the table below for easy reference and comparison.

Property	Value	Unit
Melting Point	90.5	°C
Vapor Pressure	1.58 x 10 <sup>-5</sup> (at 25°C)	torr
3.0 x 10 <sup>-5</sup> (at 30°C)	torr	
Water Solubility	0.27 (at 25°C)	g/100 mL
Methanol Solubility	23 (at 25°C)	g/100 mL
Ethanol Solubility	25 (at 25°C)	g/100 mL
Acetone Solubility	40 (at 25°C)	g/100 mL
Chloroform Solubility	32 (at 25°C)	g/100 mL
Xylene Solubility	29 (at 25°C)	g/100 mL

Data sourced from INCHEM (1976).[2]

## Experimental Protocols

### Industrial Synthesis of Pirimicarb

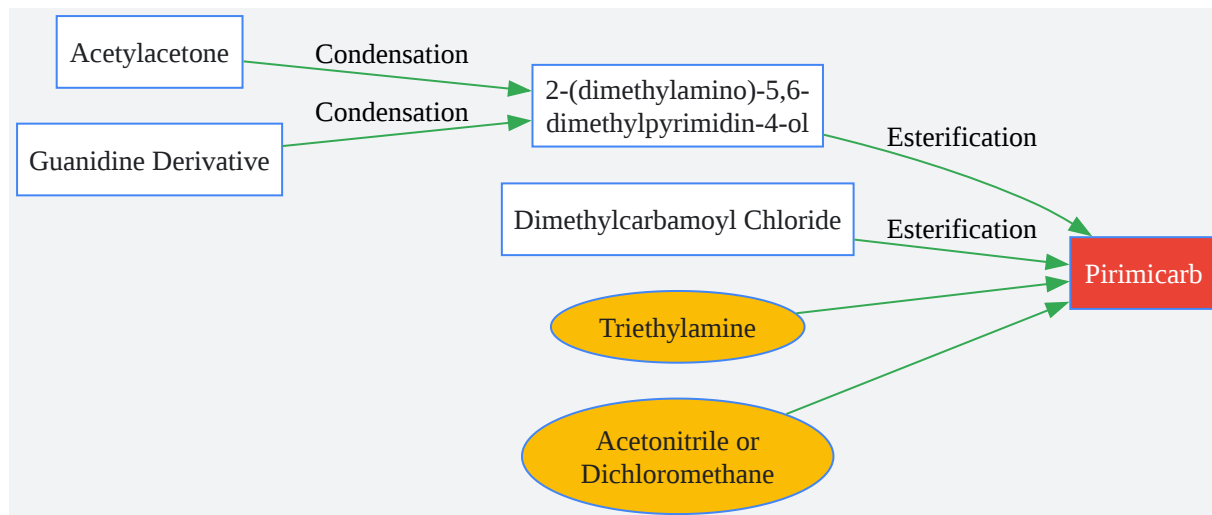
The industrial synthesis of **Pirimicarb** involves a two-step process:

#### Step 1: Synthesis of 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol

The key intermediate, 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol, is synthesized through the condensation of acetylacetone with a guanidine derivative. This reaction forms the substituted pyrimidine ring.

#### Step 2: Esterification

The hydroxyl group at the 4-position of the pyrimidine intermediate is then reacted with dimethylcarbamoyl chloride. This esterification is conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or dichloromethane under controlled temperature and pH to ensure a high yield and purity of the final product, **Pirimicarb**. [1]



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Caption: Industrial synthesis workflow of **Pirimicarb**.

## Analytical Method for Residue Determination

A common method for the determination of **Pirimicarb** residues in various matrices, such as fruits and vegetables, is liquid chromatography-mass spectrometry (LC-MS).

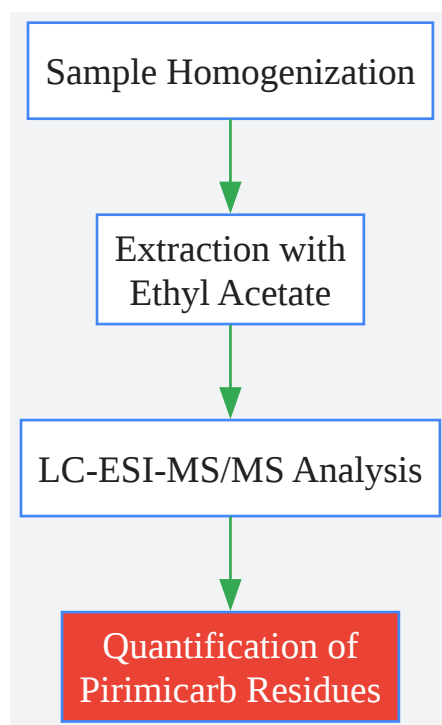
### Sample Preparation:

The sample is first homogenized. **Pirimicarb** and its metabolites are then extracted from the matrix using an organic solvent, such as ethyl acetate. The resulting extract can often be analyzed directly without extensive cleanup procedures.

### Instrumentation and Analysis:

The extract is injected into a reversed-phase liquid chromatography system coupled with an electrospray ionization mass spectrometer (LC-ESI-MS). The analysis can be performed in both single mass spectrometry (MS) and tandem mass spectrometry (MS/MS) modes.

Monitoring the protonated parent molecule and its characteristic product ions provides high selectivity and sensitivity for the quantification of **Pirimicarb**.<sup>[4]</sup>



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Caption: Analytical workflow for **Pirimicarb** residue analysis.

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## References

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Email: [info@benchchem.com](mailto:info@benchchem.com)